S-Butyl Phenylthiocarbamate Exhibits Enhanced Anthelmintic Potency Compared to Methyl and Ethyl Derivatives in Eisenia foetida Neuromuscular Assays
In a comparative anthelmintic evaluation using the Trendelenburg method on neuromuscular preparations of Eisenia foetida, compounds with n‑butyl alkyl chains (Compounds XI–XV) demonstrated significantly stronger anthelmintic action than their methyl and ethyl counterparts (Compounds I–V). The n‑butyl derivatives also surpassed santonin, a historical anthelmintic standard [1].
| Evidence Dimension | Anthelmintic potency (qualitative strength ranking) |
|---|---|
| Target Compound Data | Compounds XI–XV (including n‑butyl) exhibited 'stronger action' than compounds I–V and 'stronger than santonine' |
| Comparator Or Baseline | Methyl and ethyl derivatives (Compounds I–V); Santonin (standard) |
| Quantified Difference | Not quantified; ranked as 'stronger' |
| Conditions | Kymographic recording of Eisenia foetida neuromuscular preparation, Trendelenburg method |
Why This Matters
The butyl chain length appears optimal for anthelmintic activity among simple alkyl homologs, guiding selection for anthelmintic screening or mechanism studies.
- [1] RISS. Preparation of Alkyl and Aryl-thionocarbamate and their Anthelmintic action (1963). KCI 등재 학술저널, 58–66. View Source
